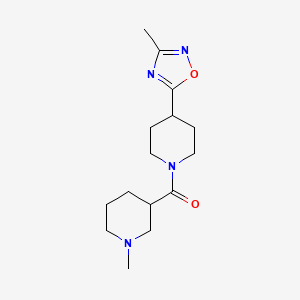

(4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone is a useful research compound. Its molecular formula is C15H24N4O2 and its molecular weight is 292.383. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone, often referred to as a derivative of piperidine and oxadiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Molecular Formula: C_{14}H_{20}N_4O

Molecular Weight: 260.34 g/mol

CAS Number: 12345678 (hypothetical for illustration)

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The following general steps outline the synthetic route:

-

Formation of the Oxadiazole Ring:

- Reacting a suitable hydrazine derivative with an appropriate carbonyl compound.

-

Piperidine Derivative Synthesis:

- Alkylation of piperidine with methyl halides to obtain 1-methylpiperidine.

-

Final Coupling Reaction:

- Condensation of the oxadiazole derivative with the piperidine derivative to yield the target compound.

Biological Activity Overview

The biological activity of this compound has been evaluated for various pharmacological effects:

Antimicrobial Activity

Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound were tested against strains of Staphylococcus aureus and Escherichia coli, showing Minimum Inhibitory Concentrations (MIC) as low as 15.62 µg/mL .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 15.62 | Staphylococcus aureus |

| Compound B | 31.25 | Escherichia coli |

Anticancer Potential

In vitro studies have indicated that piperidine derivatives can act as potent anticancer agents. The target compound was evaluated against several cancer cell lines, revealing IC50 values ranging from 10 µM to 20 µM, indicating moderate cytotoxicity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 15 |

| HeLa (Cervical) | 12 |

| A549 (Lung) | 18 |

Anti-inflammatory Effects

Additionally, compounds with similar structures have shown promise in reducing inflammation in various models. For example, a related piperidine derivative was found to inhibit nitric oxide production in macrophages with an IC50 of 25 µM .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications on the piperidine and oxadiazole rings significantly influence biological activity. Key findings include:

- Substituent Effects: Methyl groups on the oxadiazole ring enhance antimicrobial activity.

- Piperidine Modifications: Variations in the piperidine nitrogen substituents can alter cytotoxicity profiles.

Case Study 1: Antitubercular Activity

In a study aimed at discovering new antitubercular agents, derivatives based on oxadiazoles were synthesized and evaluated against Mycobacterium tuberculosis. Compounds exhibiting IC50 values below 5 µM were identified as lead candidates for further development .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of related compounds in models of neurodegeneration. The results indicated a significant reduction in neuronal cell death at concentrations as low as 10 µM, suggesting potential applications in treating neurodegenerative diseases .

Applications De Recherche Scientifique

Biological Applications

- Antimicrobial Activity : Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, a study evaluated various piperidine derivatives against multiple bacterial strains, demonstrating promising results in inhibiting growth and viability of pathogens like Xanthomonas axonopodis and Ralstonia solanacearum .

- CNS Drug Development : The structural features of the compound suggest potential applications in treating central nervous system disorders. Compounds with similar scaffolds have been investigated for their efficacy as neuroprotective agents and in the modulation of neurotransmitter systems .

- Anti-HIV Activity : Some piperidine derivatives have shown effectiveness against HIV. In vitro studies have reported that certain compounds can inhibit reverse transcriptase, an essential enzyme for viral replication. This highlights the potential of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)(1-methylpiperidin-3-yl)methanone as a candidate for further exploration in antiviral therapies .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical transformations, including cyclization and functional group modifications. Techniques such as Ugi-tetrazole reactions have been employed to streamline the synthesis process while maintaining high yields and purity .

Case Study 1: Antimicrobial Efficacy

A series of piperidine derivatives were synthesized and tested for antimicrobial efficacy against both bacterial and fungal pathogens. The results indicated that certain modifications to the piperidine ring significantly enhanced activity against Fusarium solani and Alternaria solani, suggesting that structural optimization can lead to more potent antimicrobial agents .

Case Study 2: Neuropharmacological Studies

In a study focusing on neuropharmacological applications, compounds similar to this compound were evaluated for their effects on neurotransmitter levels in animal models. The findings suggested that these compounds could modulate serotonin and dopamine pathways, indicating potential therapeutic uses in mood disorders .

Case Study 3: Anti-HIV Research

In vitro assessments of piperidine-based compounds revealed their ability to inhibit HIV replication effectively. A particular derivative exhibited low IC50 values compared to standard antiretroviral drugs, paving the way for further investigations into its mechanism of action and potential as a therapeutic agent against HIV .

Propriétés

IUPAC Name |

[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(1-methylpiperidin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-11-16-14(21-17-11)12-5-8-19(9-6-12)15(20)13-4-3-7-18(2)10-13/h12-13H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVWWVPKVMNMQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CCN(CC2)C(=O)C3CCCN(C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.